Uridine5'-beta-D-diphosphoglucosedisodiumsalt

P2Y14 receptor neuroimmunology GPCR pharmacology

Uridine 5'-β-D-diphosphoglucose disodium salt (≥98% HPLC) is the universal activated glucose donor for glucosyltransferases and the most potent endogenous P2Y14 receptor agonist (EC₅₀ = 80 ± 31 nM). The disodium salt formulation ensures ≥50 mg/mL aqueous solubility and long-term stability at –20°C. Ideal for reproducible enzymatic, glycobiology, and GPCR assays. Substitution with UDP-Gal or UDP-GlcNAc compromises activity.

Molecular Formula C15H22N2Na2O17P2
Molecular Weight 610.27 g/mol
Cat. No. B8059163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine5'-beta-D-diphosphoglucosedisodiumsalt
Molecular FormulaC15H22N2Na2O17P2
Molecular Weight610.27 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../s1
InChIKeyPKJQEQVCYGYYMM-BYFFMYLLSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-beta-D-diphosphoglucose Disodium Salt: Procurement-Grade Nucleotide Sugar for Glycosylation and P2Y14 Receptor Studies


Uridine 5'-beta-D-diphosphoglucose disodium salt (UDP-Glc, UDPG, CAS 28053-08-9) is a high-purity (≥98% HPLC ) nucleotide sugar that serves as the universal activated glucose donor for glucosyltransferases and glycogen synthase [1][2]. It is the direct precursor for glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and select microorganisms [1][3]. In addition to its canonical metabolic role, UDP-Glc is a potent, endogenous agonist of the P2Y14 receptor (EC₅₀ = 80–350 nM [4]), a neuroimmune GPCR target implicated in inflammation, gastric function, and glial cell activation [5]. The disodium salt formulation enhances aqueous solubility (≥50 mg/mL, up to 100 mM ) and long-term stability at –20°C [6], making it the preferred form for reproducible biochemical, enzymatic, and cell-based assays.

Why UDP-Glucose Disodium Salt Cannot Be Replaced by Other UDP-Sugars or Analogs in Critical Assays


Although the uridine diphosphate sugar family shares a common nucleotide scaffold, each member exhibits distinct and often non-overlapping biochemical specificity. UDP-Glc is the dedicated glucose donor for glucosyltransferases, whereas UDP-Gal, UDP-GlcNAc, UDP-GlcUA, and UDP-Xyl each serve as selective donors for distinct glycosidic linkages [1][2]. At the P2Y14 receptor—a key pharmacological target—UDP-Glc is the most potent endogenous agonist, with an EC₅₀ significantly lower than that of UDP-galactose, UDP-glucuronic acid, or UDP-N-acetylglucosamine [3][4]. Substituting UDP-Glc with a structurally similar nucleotide sugar can therefore lead to (i) complete loss of glucosyltransferase activity, (ii) erroneous P2Y14 receptor pharmacology, or (iii) artifactual inhibition in epimerase-coupled assays [1][5]. The quantitative evidence below establishes exactly where UDP-Glc disodium salt offers irreplaceable performance versus its closest analogs.

Quantitative Differentiation of UDP-Glucose Disodium Salt: Head-to-Head Comparisons with UDP-Gal, UDP-GlcUA, UDP-GlcNAc, and UDP-Xyl


P2Y14 Receptor Agonist Potency: UDP-Glucose is 1.5× to 8.9× More Potent Than Other Endogenous UDP-Sugars

In a stable HEK 293 cell line expressing recombinant human P2Y14 receptor and Gα16, UDP-glucose (target compound) demonstrated an EC₅₀ of 80 ± 31 nM. This potency is significantly higher than that of the closest endogenous analogs: UDP-galactose (EC₅₀ = 124 ± 17 nM), UDP-glucuronic acid (EC₅₀ = 370 ± 33 nM), and UDP-N-acetylglucosamine (EC₅₀ = 710 ± 27 nM) [1].

P2Y14 receptor neuroimmunology GPCR pharmacology

Glucuronosyltransferase Substrate Specificity: UDP-Glc Shows <0.5% Activity Relative to UDP-GlcUA, Defining a Clear Negative Selectivity Window

The plant glucuronosyltransferase BpUGT94B1 is highly specific for UDP-glucuronic acid (UDP-GlcUA). When UDP-glucose (target compound) was tested as an alternative donor, its activity was <0.5% of the activity observed with UDP-GlcUA under identical assay conditions. The Kₘ for UDP-GlcUA was 1.1 ± 0.1 mM, whereas the Kₘ for UDP-Glc was 7.3 ± 0.9 mM, indicating a ~6.6-fold lower affinity [1].

plant biochemistry glycosyltransferase substrate specificity

UDP-Glucose 4-Epimerase Affinity: Isoform-Specific Kₘ Values Demonstrate Differential Enzyme Recognition (0.13–0.76 mM)

Across five Arabidopsis thaliana UDP-glucose 4-epimerase isoforms (UGE1–UGE5), the Michaelis constant (Kₘ) for UDP-glucose varied from 0.13 mM to 0.76 mM. UGE1 exhibited a Kₘ of 0.76 mM, UGE4 had 0.56 mM, and UGE2, UGE3, and UGE5 clustered tightly between 0.13 and 0.23 mM [1]. These values establish the baseline affinity of UDP-Glc for its cognate epimerases and provide a quantitative benchmark for comparing enzyme preparations or mutant isoforms.

carbohydrate metabolism epimerase enzyme kinetics

Glycosyltransferase Donor Preference: UDP-Glc Exhibits 1.7× to 6× Higher Affinity Than UDP-Xyl and UDP-Gal in Plant UPTG Enzymes

In recombinant potato UDP-glucose:protein transglucosylase (UPTG) enzymes, the Kₘ for UDP-glucose ranged from 0.45 to 0.71 μM. By comparison, the Kₘ values for UDP-xylose and UDP-galactose were consistently higher, ranging from 1.2 to 2.71 μM [1][2].

plant enzymology transglucosylase affinity comparison

HPLC Separation: UDP-Glc Resolves from UDP-Gal Under Standard Normal-Phase Conditions Without Borate Complexation

UDP-glucose (target compound) and UDP-galactose, which differ only in the stereochemistry at the C-4 hydroxyl of the sugar moiety, can be baseline-resolved using a Primesep N normal-phase HPLC column with a mobile phase of 80% acetonitrile and 10 mM ammonium formate (pH 3.0) at 1.0 mL/min, with UV detection at 260 nm [1]. This separation is achieved without the need for borate complexation, which is required in many reversed-phase methods for resolving 4′-epimeric UDP-sugars [2].

analytical chemistry HPLC method development nucleotide sugar analysis

Procurement-Grade Purity and Solubility: ≥98% HPLC Purity and ≥50 mg/mL Aqueous Solubility Enable Reproducible Enzymology

Commercial UDP-glucose disodium salt from Saccharomyces cerevisiae is specified at ≥98.0% purity by HPLC, with impurities consisting of ≤5% solvent and ≤8.5% water . The disodium salt exhibits aqueous solubility of ≥50 mg/mL (clear solution), corresponding to ≥82 mM, and can reach 100 mM in water . The compound is stable for at least 12 months when stored as a solid at –20°C under desiccating conditions .

quality control reagent procurement assay reproducibility

Optimized Application Scenarios for UDP-Glucose Disodium Salt Based on Quantitative Differentiation Data


P2Y14 Receptor Pharmacology: Dose-Response and Antagonist Screening

UDP-Glc disodium salt is the endogenous reference agonist for P2Y14 receptor assays. Its EC₅₀ of 80 ± 31 nM [1] makes it the most potent naturally occurring ligand, enabling robust signal windows in calcium flux or cAMP inhibition assays. Use UDP-Glc to establish baseline receptor activation and to screen for competitive antagonists; substituting UDP-Gal (EC₅₀ = 124 nM) or UDP-GlcNAc (EC₅₀ = 710 nM) will yield attenuated responses and may obscure partial agonist or antagonist effects [1][2].

Glucosyltransferase Enzymology: Kinetic Characterization and Substrate Specificity Profiling

When characterizing novel glucosyltransferases or transglucosylases, UDP-Glc is the obligatory glucose donor. Its Kₘ values of 0.45–0.71 μM for potato UPTG enzymes [3] and 7.3 mM for Arabidopsis UGT94B1 [4] provide reference benchmarks for validating enzyme activity and affinity. The ≥98% HPLC purity and defined aqueous solubility (≥50 mg/mL) of the disodium salt ensure that observed kinetic parameters reflect true enzyme behavior rather than substrate impurities or solubility artifacts.

UDP-Glucose 4-Epimerase (GalE) Assays: Interconversion Monitoring and Inhibitor Testing

UDP-Glc is the substrate for UDP-glucose 4-epimerase (GalE), which catalyzes its reversible conversion to UDP-galactose. The isoform-specific Kₘ values (0.13–0.76 mM for Arabidopsis UGE1–5) [5] serve as quality control benchmarks for recombinant enzyme preparations. Researchers can use UDP-Glc disodium salt at defined concentrations near the Kₘ to monitor epimerase activity, screen for inhibitors, or study the Leloir pathway in galactose metabolism. The borate-free HPLC method [6] enables direct quantification of UDP-Glc and UDP-Gal in reaction mixtures.

Glycogen Synthase and Polysaccharide Biosynthesis Studies

UDP-Glc is the immediate precursor for glycogen synthesis and serves as the glucose donor for cellulose, callose, and other β-glucan synthases. In radiometric or coupled-enzyme assays for glycogen synthase, UDP-Glc disodium salt provides the activated glucose moiety that is transferred to the non-reducing end of the growing glycogen chain [7]. The disodium salt formulation's stability at –20°C for ≥12 months supports long-term experimental reproducibility in polysaccharide biosynthesis research.

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